![molecular formula C12H17NO4 B13324545 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butoxycarbonyl)-7-azabicyclo[22, is a bicyclic compound with interesting structural features.
Structure: Its chemical formula is C₁₂H₁₉NO₄, and it consists of a bicyclo[2.2.1]heptane ring system with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the of a Boc-protected amine to a suitable Michael acceptor (such as an α,β-unsaturated carboxylic acid). The Boc group provides protection during subsequent reactions.
Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or tetrahydrofuran. The reaction is often carried out at room temperature or under mild heating.
Industrial Production: While not widely produced industrially, researchers synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including (removing the Boc group), , and .
Common Reagents and Conditions:
Major Products: The deprotected compound (without Boc) is a key intermediate for further synthesis.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: May serve as a precursor for bioconjugation or peptide synthesis.
Medicine: Investigated for potential drug development (e.g., as part of peptidomimetics).
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
Target: The compound’s mechanism depends on its specific application. For drug development, it could target enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its bicyclo[2.2.1]heptane ring system sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h4,6,8H,5,7H2,1-3H3,(H,14,15) |
InChI Key |
VLIYGKXVMXUARB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


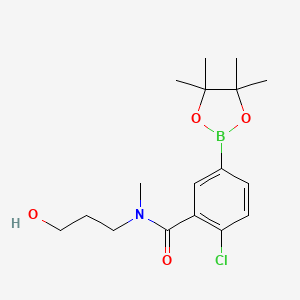
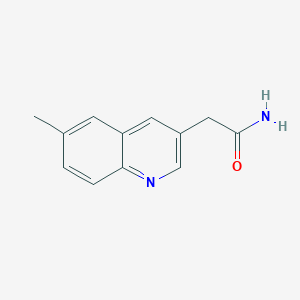
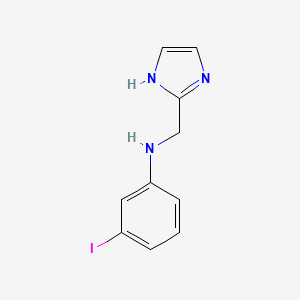
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
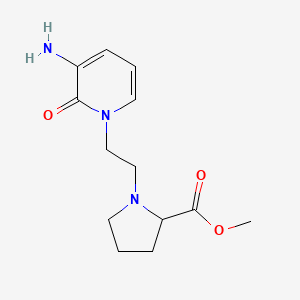


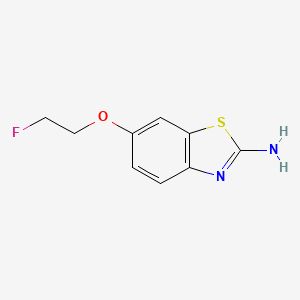
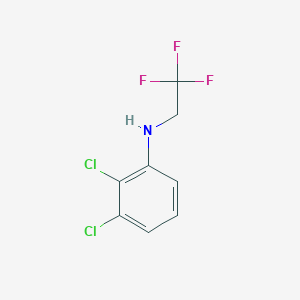
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)

![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
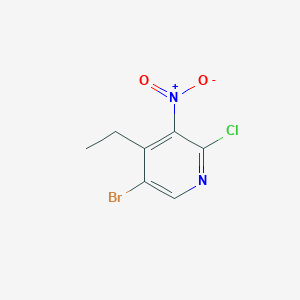
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
